BenchChemオンラインストアへようこそ!

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Kinase inhibition Receptor modulation Bioactivity gap

This pyridazine-piperidine acetamide (CAS 1797186-44-7) carries NO indexed bioactivity in PubChem, ChEMBL, or PubMed. Its unique N-(4-carbonylphenyl)acetamide terminus distinguishes it from all characterized analogs—e.g., the coumarin-capped CAS 1797128-20-1 (p38 MAPK/JAK2 inhibitor, IC50 12/18 nM) and phenethylamide CAS 1797596-42-9 (Akt inhibitor, IC50 0.8 nM). Given steep SAR within this chemotype, functional equivalence assumptions entail unquantified risk. Procure as a baseline 'inactive' comparator for SAR campaigns, a negative control for assay validation, or a candidate for de novo kinase profiling. Always require CoA confirming ≥95% purity, 1H-NMR/LC-MS identity, and DMSO solubility before use.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 1797186-44-7
Cat. No. B2447269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide
CAS1797186-44-7
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3
InChIInChI=1S/C18H20N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(24)22-11-8-16(9-12-22)25-17-3-2-10-19-21-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23)
InChIKeyMIOFBEFNNMWZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 1797186-44-7): Structural Classification and Evidence Status for Scientific Procurement


N-(4-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 1797186-44-7; molecular formula C18H20N4O3; molecular weight 340.38 g/mol) is a synthetic small molecule built on a pyridazine–piperidine scaffold linked through a carbonyl bridge to an N-phenylacetamide terminus [1]. Its architecture combines three pharmacophoric elements—a nitrogen-rich pyridazine heterocycle, a conformationally flexible piperidine ring, and a hydrogen-bond-capable acetamide moiety—that are individually common in kinase-targeted and receptor-modulating chemical probes [1]. Critically, however, this specific compound has no indexed bioactivity record in PubChem, ChEMBL, BindingDB, or PubMed, nor does it appear in any granted patent as a exemplified species [1]. The absence of experimentally measured IC50, Ki, selectivity, solubility, or metabolic-stability data means the compound currently functions as an unexplored chemical entity rather than a validated research tool; any procurement decision must therefore acknowledge that quantitative differentiation from structural analogs has not yet been established [1].

Why N-(4-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide Cannot Be Assumed Interchangeable with Structural Analogs


The pyridazin-3-yloxy-piperidine chemotype exhibits steep structure–activity relationships where minor constitutional changes produce order-of-magnitude shifts in kinase potency and selectivity. For instance, the closely related 8-methoxy-3-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]-2H-chromen-2-one (CAS 1797128-20-1) delivers single-digit nanomolar IC50 values against p38 MAPK (12 nM) and JAK2 (18 nM) [1], while replacement of the coumarin cap with a simple phenethylamide, as in N-(2-phenylethyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (CAS 1797596-42-9), shifts the primary target to Akt with a reported IC50 of 0.8 nM [2]. Even the substitution pattern on the piperidine ring (3- vs. 4-pyridazinyloxy) can redirect the ligand from a kinase inhibitor to a GPCR or ion-channel modulator profile [3]. Because the subject compound bears a unique 4-pyridazin-3-yloxy substitution combined with an N-(4-carbonylphenyl)acetamide terminus that is absent from all characterized analogs, any assumption of functional equivalence to a more studied congener introduces an unquantified risk of off-target activity, incorrect potency estimation, or outright inactivity [1][3]. Until the compound's own biochemical fingerprint is measured, generic substitution cannot be justified on scientific grounds.

Quantitative Differentiation Evidence Dashboard for N-(4-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide


Target-Specific Bioactivity: No Experimentally Measured Potency Data Available

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, PubMed, and Google Patents returned zero entries containing experimentally determined IC50, Ki, EC50, or %-inhibition values for CAS 1797186-44-7. In contrast, the nearest structurally characterized analog—8-methoxy-3-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]-2H-chromen-2-one (CAS 1797128-20-1)—has reported IC50 values of 12 nM against p38 MAPK and 18 nM against JAK2 in kinase inhibition assays [1]. The subject compound lacks the coumarin warhead present in the active analog, and without experimental confirmation, its kinase inhibition potency could range from sub-nanomolar to completely inactive [1].

Kinase inhibition Receptor modulation Bioactivity gap

Selectivity Profile: No Cross-Target Screening Data Available

No selectivity panel or counter-screen data exist for CAS 1797186-44-7 in any public database. By comparison, the 4-(pyridazin-3-yloxy)piperidine scaffold has been shown to engage a broad range of targets depending on the terminal substituent: TRPC6 ion channels (IC50 = 17.8 nM in calcium-imaging assays for a piperidine-3-amine derivative) [1], PI3Kδ-mediated AKT phosphorylation (IC50 = 102 nM) [2], and the Akt kinase ATP pocket (IC50 = 0.8 nM for a phenethylamide analog) [3]. The subject compound's unique acetamide-phenylcarbonyl terminus has no precedent in any selectivity dataset, meaning its polypharmacology risk is entirely uncharacterized [1][2][3].

Kinase selectivity Off-target profiling Selectivity gap

Physicochemical and ADME Properties: No Solubility, logP, or Metabolic Stability Data Available

No experimentally measured aqueous solubility, logP/D, pKa, plasma protein binding, microsomal stability, or permeability data exist for CAS 1797186-44-7. Vendor pages assert that the acetamide group 'enhances solubility and metabolic stability' [1], but these claims are not supported by any reported numerical values. For comparison, the pyridazinone class has been systematically optimized for metabolic stability, with published half-life improvements from <10 min to >120 min in human liver microsomes achieved through specific structural modifications [2]. Without measured ADME parameters, the compound's developability profile is unknown and cannot be benchmarked against analogs that have undergone even preliminary optimization [1][2].

Solubility logP Metabolic stability ADME gap

Database Curation Status: Absent from All Major Authoritative Chemical Biology Databases

CAS 1797186-44-7 does not appear as an indexed substance in PubChem Compound, ChEMBL, BindingDB, DrugBank, or the IUPHAR/BPS Guide to Pharmacology. It is absent from PubMed-indexed literature and from granted patents as an exemplified species [1]. For comparison, the closely related compound 8-methoxy-3-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]-2H-chromen-2-one (CAS 1797128-20-1) has curated bioactivity records describing p38 MAPK and JAK2 inhibition [2], and the phenethylamide analog CAS 1797596-42-9 has reported Akt IC50 data [3]. The complete database absence of the subject compound means that no independent third party has verified its identity, purity, or biological activity; the only source of information is the vendor product page itself [1].

Database absence Curation gap Procurement risk

Application Scenarios for N-(4-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide Based on Current Evidence


Exploratory Kinase Selectivity Profiling Against a Broad Panel

The compound's uncharacterized status makes it suitable for a de novo kinase profiling campaign using a broad commercial panel (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler). Because structurally related analogs engage p38 MAPK, JAK2, Akt, PI3Kδ, and TRPC6 at nanomolar potencies [1][2], a single-dose screen at 1 µM followed by dose–response confirmation could rapidly reveal whether the unique phenylacetamide terminus confers a novel selectivity fingerprint [1]. Positive hits would generate the first quantitative differentiation data for this scaffold, directly addressing the current evidence gap.

Use as a Negative-Control Scaffold in Structure–Activity Relationship (SAR) Studies

Given its complete lack of reported bioactivity, the compound could serve as a baseline 'inactive' comparator in SAR campaigns that systematically vary the terminal capping group on the 4-(pyridazin-3-yloxy)piperidine core. When tested alongside active analogs such as the coumarin-capped CAS 1797128-20-1 or the phenethylamide CAS 1797596-42-9, any emergent activity would be unambiguously attributable to the structural modification rather than to the shared scaffold [1][3].

Method Development and Assay Validation Requiring a Structurally Defined but Biologically Uncharacterized Small Molecule

Laboratories developing new biochemical or cell-based assays may require a compound with well-defined chemical structure but no known biological activity as a negative control for assay validation. The subject compound fulfills this role: its molecular identity is established (CAS 1797186-44-7, C18H20N4O3, MW 340.38) [1], yet it carries no expectation of activity that could interfere with assay readouts.

Pre-Screening Requests to Vendors: A Procurement Strategy for Evidence Generation

Prospective procurers should request from any vendor offering CAS 1797186-44-7: (a) a certificate of analysis specifying purity (HPLC or 1H-NMR, ≥95%), (b) confirmation of identity by 1H-NMR and LC-MS, (c) solubility in DMSO and aqueous buffer (PBS, pH 7.4), and (d) any in-house screening data. Only upon receiving and reviewing these data can the compound advance to any application beyond basic chemical inventory [1].

Quote Request

Request a Quote for N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.